6-Bromoimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBYVUIXGOCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651736 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-55-1 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromoimidazo 1,2 a Pyridin 3 Amine
Advanced Synthetic Routes to 6-Bromoimidazo[1,2-a]pyridin-3-amine
Advanced synthetic strategies are characterized by their efficiency and the ability to precisely construct the target molecule. These routes often involve the sequential formation of the heterocyclic core followed by targeted functionalization.
Multi-step synthesis provides a controlled pathway to the target compound, allowing for the isolation and purification of intermediates. This approach is fundamental in ensuring the final product's purity and in systematically building molecular complexity. The synthesis of this compound typically begins with a pre-brominated pyridine (B92270) precursor.
The primary starting material for this synthetic route is 2-Amino-5-bromopyridine (B118841). researchgate.net This precursor undergoes a condensation reaction with a molecule containing a two-carbon aldehyde or ketone equivalent. A common and effective reagent for this purpose is chloroacetaldehyde (B151913) or its acetal (B89532) form, bromoacetaldehyde (B98955) diethyl acetal. google.comchemicalbook.com The reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine (B139424) derivative on the electrophilic carbonyl or its equivalent. amazonaws.com
A conventional method involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of a base like sodium bicarbonate. google.com Another established procedure uses bromoacetaldehyde diethyl acetal with a hydrobromic acid solution in a mixture of ethanol and water, heated to reflux. chemicalbook.com These initial condensation steps form a key intermediate, which rapidly undergoes cyclization.
Table 1: Representative Condensation Reactions for Imidazo[1,2-a]pyridine (B132010) Synthesis This table is interactive. Click on the headers to sort.
| Starting Material | Reagent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Intermediate Product | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-5-bromopyridine | Chloroacetaldehyde (40% aq.) | Sodium Bicarbonate / Ethanol | 25-50 | 2-24 | 6-Bromoimidazo[1,2-a]pyridine (B40293) | google.com |
| 2-Amino-6-bromopyridine | Bromoacetaldehyde diethyl acetal | HBr / Ethanol-Water | 100 | 8 | 6-Bromoimidazo[1,2-a]pyridine | chemicalbook.com |
| 2-Aminopyridine | α-Bromoacetophenone | None (Solvent-free) | 60 | 0.33 | 2-Phenylimidazo[1,2-a]pyridine | amazonaws.com |
Following the initial condensation, an intramolecular cyclization occurs to form the fused bicyclic imidazo[1,2-a]pyridine ring system. This step is often spontaneous or requires mild heating. The exocyclic amino group of the pyridine intermediate attacks the imine carbon formed in the previous step, leading to the formation of the five-membered imidazole (B134444) ring. A subsequent dehydration step results in the stable, aromatic imidazo[1,2-a]pyridine core. nih.gov This cascade process of condensation followed by cyclization and dehydration is a hallmark of imidazo[1,2-a]pyridine synthesis. amazonaws.comnih.gov The entire sequence from the aminopyridine and the carbonyl compound is often referred to as a tandem reaction. beilstein-journals.org
In the context of multi-step synthesis for this compound, the bromine atom is typically incorporated from the outset by using 2-Amino-5-bromopyridine as the starting material. google.comchemicalbook.com This strategy ensures that the bromine atom is regioselectively positioned at what will become the 6-position of the final imidazo[1,2-a]pyridine ring system.
Attempting to brominate an unsubstituted imidazo[1,2-a]pyridine core often leads to substitution at the C3 position, which is more electronically activated. researchgate.net Therefore, starting with the halogen already in place on the pyridine ring is the most efficient and common method to achieve the desired 6-bromo substitution pattern. sigmaaldrich.com
The final step in this multi-step sequence is the introduction of the amine group at the 3-position of the 6-bromoimidazo[1,2-a]pyridine intermediate. A well-established method to achieve this is through a nitration-reduction sequence.
First, the 6-bromoimidazo[1,2-a]pyridine is subjected to nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. prepchem.com The reaction selectively introduces a nitro group at the electron-rich C3 position, yielding 6-bromo-3-nitroimidazo[1,2-a]pyridine. prepchem.com
Subsequently, the nitro group is reduced to the desired primary amine. This reduction can be accomplished using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). This two-step process provides the target molecule, this compound.
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, and reducing waste. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a one-pot, three-component approach to synthesize 3-aminoimidazo[1,2-a]pyridines. acs.orgbio-conferences.org
In this reaction, a 2-aminopyridine derivative, an aldehyde, and an isonitrile are reacted together in the presence of a catalyst. bio-conferences.org To synthesize the target compound, 2-amino-5-bromopyridine would be used as the pyridine component. The reaction proceeds through the formation of an imine from the aldehyde and the aminopyridine, which is then attacked by the isonitrile. A subsequent intramolecular cyclization yields the 3-aminoimidazo[1,2-a]pyridine scaffold. chemrxiv.org Various catalysts, including scandium triflate or Lewis acids, can be employed to facilitate this reaction. chemrxiv.orgbio-conferences.org This method allows for the direct construction of the fully substituted target molecule in a single, efficient step.
Table 2: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives This table is interactive. Click on the headers to sort.
| Pyridine Component | Aldehyde | Isonitrile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Various | Isonitrile | Scandium triflate / MeOH-DCM | 3-Aminoimidazo[1,2-a]pyridines | chemrxiv.org |
| 2-Aminopyridine | Various | Isonitrile | Acetic acid / Methanol | 3-Aminoimidazo[1,2-a]pyridines | chemrxiv.org |
| 2-Aminopyridine | Aldehyde | tert-Butylisonitrile | NH4Cl / Ethanol, Microwave 80°C | 3-Aminoimidazo[1,2-a]pyridines | chemrxiv.org |
| 2-Amino-5-bromopyridine | Aldehyde | Isonitrile | Not specified | 6-Bromo-3-amino-imidazo[1,2-a]pyridines | chemrxiv.org |
One-Pot Synthesis Approaches
Tandem Cyclization-Bromination Protocols
One-pot tandem reactions represent an efficient strategy for constructing complex molecules from simple precursors, minimizing waste and purification steps. In the context of bromo-substituted imidazo[1,2-a]pyridines, tandem cyclization-bromination protocols are particularly noteworthy. A significant approach involves the reaction of 2-aminopyridines with α-bromoketones. rsc.org Researchers have developed a method where these starting materials, in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate (B1210297), undergo a one-pot tandem cyclization/bromination to yield 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov
The proposed mechanism suggests that the reaction proceeds through the formation of the imidazo[1,2-a]pyridine core, which is then brominated in situ. rsc.org Control experiments have shown that bromine is generated during the reaction, and this in-situ generation promotes the cyclization process without the need for a base. rsc.orgnih.gov This methodology is tolerant of a wide array of functional groups on both the α-bromoketone and the 2-aminopyridine starting materials. rsc.org While this specific protocol yields 3-bromo derivatives, its principles are foundational for creating various bromo-substituted analogues.
Metal-Free Synthetic Pathways
The development of metal-free synthetic routes is a central theme in green chemistry, aiming to reduce costs and eliminate toxic metal residues from final products. Several metal-free approaches for the synthesis of the imidazo[1,2-a]pyridine scaffold have been reported. acs.orgnih.gov
A notable metal-free method involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, often performed under catalyst-free conditions or promoted by a simple base like potassium carbonate at room temperature. nih.gov Another innovative and rapid metal-free route involves the NaOH-promoted cycloisomerization of N-propargylpyridinium salts in water. rsc.org This reaction proceeds under ambient conditions and provides near-quantitative yields of various substituted imidazo[1,2-a]pyridines, including bromo- and amino-substituted derivatives, in a matter of minutes. rsc.org Furthermore, elemental sulfur has been used to promote the cyclization of 2-aminopyridines and aldehydes via an oxidative annulation, representing another metal-free pathway. cbijournal.com These methods highlight a shift towards more sustainable and environmentally benign syntheses for this class of compounds.
Chemodivergent Synthesis for Related Bromoimidazopyridines
Chemodivergent synthesis allows for the generation of different product classes from the same set of starting materials simply by tuning the reaction conditions. This powerful strategy has been successfully applied to the synthesis of 3-bromoimidazo[1,2-a]pyridines. researchgate.netcityu.edu.hk
In a remarkable example of chemodivergence, the reaction between α-bromoketones and 2-aminopyridine can be directed towards two distinct products. rsc.orgnih.gov
When the reaction is conducted in ethyl acetate with only TBHP as an additive, the outcome is a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines . rsc.org
Conversely, when the same starting materials are reacted in toluene with both iodine (I2) and TBHP , the reaction proceeds through a C-C bond cleavage to form N-(pyridin-2-yl)amides . rsc.orgrsc.org
This divergence is controlled by the specific additives, which steer the reaction down different mechanistic pathways. rsc.org The ability to selectively synthesize either of these valuable scaffolds from identical precursors by merely changing the solvent and promoter system represents a highly efficient and elegant synthetic design. rsc.orgrsc.org
Table 1: Chemodivergent Synthesis Conditions
| Starting Materials | Conditions | Product | Reference |
| α-Bromoketone + 2-Aminopyridine | TBHP, Ethyl Acetate, 90°C | 3-Bromoimidazo[1,2-a]pyridine | rsc.org |
| α-Bromoketone + 2-Aminopyridine | I₂, TBHP, Toluene | N-(pyridin-2-yl)amide | rsc.org |
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts play crucial roles in the synthesis and functionalization of the 6-bromoimidazo[1,2-a]pyridine framework.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
The bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity. The 3-bromo derivatives produced via tandem cyclization can also undergo further functionalization through Pd-catalyzed cross-coupling, demonstrating the utility of the bromo-substituent as a synthetic linchpin. nih.gov
A key application is in aminocarbonylation reactions. For instance, 6-bromo-8-iodoimidazo[1,2-a]pyridine (B578477) can be selectively functionalized using a palladium catalyst. mdpi.com This allows for the introduction of carboxamide groups, which are important functionalities in many biologically active molecules. The choice of ligands, such as BrettPhos and RuPhos, has been shown to be critical in providing broad scope for Pd-catalyzed C-N cross-coupling reactions involving aryl and heteroaryl halides with primary and secondary amines, which is a potential route for introducing the 3-amine group onto a pre-existing bromo-substituted scaffold. rsc.org
Heterogeneous Catalysis in Imidazo[1,2-a]pyridine Derivatives Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability, aligning with the principles of green chemistry. Their application in the synthesis of imidazo[1,2-a]pyridine derivatives is an area of active research.
An efficient synthesis of 6- and 8-carboxamido derivatives of imidazo[1,2-a]pyridines has been achieved via a heterogeneous palladium-catalyzed aminocarbonylation reaction. mdpi.com In this study, starting from 6-bromo-8-iodoimidazo[1,2-a]pyridine, morpholine (B109124) was used as the amine source to produce (6-bromoimidazo[1,2-a]pyridin-8-yl)(morpholino)methanone in 85% yield. mdpi.com Another example is the use of a heterogeneous CuCl₂/nano-TiO₂ catalyst for the aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, which can be reused multiple times without significant loss of activity. exlibrisgroup.com These examples underscore the potential of heterogeneous catalysis to create functionalized imidazo[1,2-a]pyridines in a more sustainable manner.
Table 2: Heterogeneous Catalytic Aminocarbonylation
| Starting Material | Amine | Catalyst System | Product | Yield | Reference |
| 6-Bromo-8-iodoimidazo[1,2-a]pyridine | Morpholine | Pd(OAc)₂, NaI, DPPP, Mo(CO)₆, K₂CO₃ | (6-Bromoimidazo[1,2-a]pyridin-8-yl)(morpholino)methanone | 85% | mdpi.com |
Green Chemistry Principles in Synthesis of this compound Analogues
Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. sioc-journal.cn The synthesis of imidazo[1,2-a]pyridines and their analogues has benefited significantly from this paradigm shift.
Medicinal Chemistry and Pharmacological Investigations of 6 Bromoimidazo 1,2 a Pyridin 3 Amine and Its Analogues
Structure-Activity Relationship (SAR) Studies
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is intricately linked to the nature and position of substituents on the heterocyclic core.
Influence of Substituents on Biological Activity
The chemical groups attached to the imidazo[1,2-a]pyridine ring system play a pivotal role in determining the pharmacological profile of the resulting compounds. Modifications at various positions have been shown to significantly impact their biological efficacy.
For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives designed as PI3Kα inhibitors, the nature of the substituent at the R1 position of the quinazoline (B50416) ring was found to be critical. Generally, when the R1 substituent was an alkyl group, the antiproliferative activity of the compounds saw a significant decrease. nih.gov This suggests that alkylation of the amino group at the 4-position of the quinazoline moiety is detrimental to the anticancer activity. nih.gov
Furthermore, the type of ester group at the R3 position also influenced activity. Compounds with a methyl ester (COOCH3) were generally more active than their ethyl ester (COOC2H5) counterparts. nih.gov When the R2 substituent was a pyridine (B92270) ring, the position of the nitrogen atom was also found to be important, with ortho-nitrogen substitution leading to higher activity than meta-nitrogen. nih.gov
In another study focusing on 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives, the substituents at the C-2 position were shown to be crucial for their antibacterial effects. Specifically, compounds bearing a 1-methylimidazole, a p-trifluoromethylphenyl, or a 3,5-dimethoxy-4-hydroxyphenyl group at this position exhibited notable antibacterial activity.
The table below summarizes the influence of various substituents on the biological activity of imidazo[1,2-a]pyridine analogues based on different studies.
| Scaffold/Series | Position of Substitution | Substituent | Observed Effect on Biological Activity |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | R1 (4-amino of quinazoline) | Alkyl group | Decreased antiproliferative activity nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | R3 | Methyl ester (COOCH3) | More active than ethyl ester nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | R2 (when pyridine) | Ortho-nitrogen | More active than meta-nitrogen nih.gov |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | C-2 | 1-methylimidazole | Good antibacterial effect |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | C-2 | p-trifluoromethylphenyl | Good antibacterial effect |
| 3-Amino-6-fluoroimidazo[1,2-a]pyridine | C-2 | 3,5-dimethoxy-4-hydroxyphenyl | Good antibacterial effect |
Positional Isomerism and Pharmacological Impact (e.g., 6-bromo vs. 8-bromo isomers)
The specific placement of substituents on the imidazo[1,2-a]pyridine ring, known as positional isomerism, can have a profound effect on the pharmacological properties of the molecule. A notable example is the comparison between 6-bromo and 8-bromo isomers.
Research has shown that the position of the bromine atom can significantly alter the biological activity of these compounds. For instance, in the development of PI3Kα selective inhibitors, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were synthesized. nih.gov The synthetic route involved the preparation of 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives as key intermediates. nih.gov This highlights the strategic importance of the bromine atom's position in the design of these enzyme inhibitors.
The synthesis of 8-amino-6-bromo-imidazo[1,2-a]pyridine has also been reported, with the compound being evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.gov This further underscores the interest in the specific substitution patterns on the imidazo[1,2-a]pyridine core for targeting different enzymes.
While direct comparative studies detailing the pharmacological differences between 6-bromo and 8-bromo isomers of the parent 3-amine compound are not extensively detailed in the provided context, the distinct synthetic pathways and biological targets for compounds with bromine at the 6- and 8-positions suggest that this positional change significantly impacts their interaction with biological systems.
Biological Activities and Therapeutic Potential
Derivatives of 6-Bromoimidazo[1,2-a]pyridin-3-amine have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.
Anticancer Activity and Mechanisms of Action (e.g., Apoptosis, Cell Cycle Arrest)
The imidazo[1,2-a]pyridine scaffold is a key feature in a number of compounds with demonstrated anticancer properties. rdd.edu.iqnih.gov A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, with many showing submicromolar inhibitory activity against various tumor cell lines. nih.govmdpi.com One of the most potent compounds from this series, 13k, exhibited IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.govmdpi.com
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. nih.gov For example, compound 13k was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.govmdpi.com This activity was linked to the inhibition of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer. nih.govmdpi.com
Another study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line also revealed significant cytotoxic effects. nih.gov IP-5, in particular, was shown to cause cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. nih.govnih.gov Furthermore, IP-5 triggered an extrinsic apoptosis pathway, indicated by the increased activity of caspase 7 and caspase 8, and a rise in PARP cleavage. nih.gov
The table below presents the anticancer activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
| 13k | Various | 0.09 µM - 0.43 µM nih.govmdpi.com | PI3Kα inhibition, G2/M cell cycle arrest, Apoptosis nih.govmdpi.com |
| IP-5 | HCC1937 | 45 µM nih.govnih.gov | Cell cycle arrest (increased p53, p21), Extrinsic apoptosis (increased caspase 7, 8, PARP cleavage) nih.gov |
| IP-6 | HCC1937 | 47.7 µM nih.govnih.gov | Cytotoxic |
| IP-7 | HCC1937 | 79.6 µM nih.govnih.gov | Cytotoxic |
Antimicrobial Properties
The imidazo[1,2-a]pyridine nucleus is a constituent of various compounds with antimicrobial activity. rdd.edu.iq Research into 3-amino-6-fluoroimidazo[1,2-a]pyridine derivatives has demonstrated their potential as antibacterial agents. In one study, several synthesized compounds were evaluated for their effectiveness against five bacterial strains.
Compound 91 from this series showed the best inhibitory behavior, with a minimum inhibitory concentration (MIC) value of 15.625 µg/ml against E. coli. Notably, this compound was more effective than the standard antibiotic Gentamicin against K. pneumoniae. Another compound, 89, was found to be effective against E. coli and S. epidermidis at a lower concentration (62.5 µg/mL) than Gentamicin.
The antimicrobial activity of these compounds is attributed to the nature of the substituent at the C-2 position of the 3-amino-6-fluoroimidazo[1,2-a]pyridine scaffold. Additionally, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a new class of antibiotics active against Mycobacterium avium. nih.gov
The following table summarizes the antimicrobial activity of some imidazo[1,2-a]pyridine derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Gentamicin |
| 91 | E. coli | 15.625 | - |
| 91 | K. pneumoniae | - | More effective |
| 89 | E. coli | 62.5 | More effective |
| 89 | S. epidermidis | 62.5 | More effective |
| 85 | S. epidermidis | - | More effective |
Enzyme Inhibition Studies
Imidazo[1,2-a]pyridine derivatives have been extensively studied as inhibitors of various enzymes, which is often the basis for their therapeutic effects.
One of the key targets for this class of compounds is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactive in cancer. nih.govmdpi.comdntb.gov.ua A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were specifically designed as PI3Kα inhibitors. nih.govmdpi.comdntb.gov.ua The most potent compound in this series, 13k, exhibited a remarkable IC50 value of 1.94 nM against PI3Kα. nih.govmdpi.comdntb.gov.ua
In addition to PI3K, other kinases have also been targeted. For instance, 8-amino-6-bromo-imidazo[1,2-a]pyridine was evaluated for its activity as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.gov Furthermore, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were discovered and optimized as PI3Kα selective inhibitors. nih.gov
The imidazo[1,2-a]pyridine scaffold has also been utilized to design inhibitors for other enzymes. For example, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were synthesized as potential inhibitors of Rab geranylgeranyl transferase (RGGT). nih.gov
The table below provides an overview of the enzyme inhibitory activity of various imidazo[1,2-a]pyridine analogues.
| Compound Series/Derivative | Target Enzyme | Inhibitory Activity (IC50) |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (e.g., 13k) | PI3Kα | 1.94 nM nih.govmdpi.comdntb.gov.ua |
| 8-Amino-6-bromo-imidazo[1,2-a]pyridine | Cyclin-dependent kinase-2 (CDK2) | Evaluated as inhibitor nih.gov |
| 2, 6, 8-substituted Imidazo[1,2-a]pyridines | PI3Kα | Selective inhibitors nih.gov |
| 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids | Rab geranylgeranyl transferase (RGGT) | Potential inhibitors nih.gov |
Kinase Inhibition (e.g., Aurora Kinase, PI3K/mTOR, CDK2)
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated as inhibitors of various protein kinases crucial to cell cycle regulation and signaling, making them attractive targets for anticancer drug development.
Aurora Kinase: Derivatives of the related imidazo[1,2-a]pyrazine core have been identified as potent Aurora kinase inhibitors. nih.govnih.gov Optimization of an initial lead compound from this class led to analogues with improved pharmacokinetic profiles suitable for oral administration. nih.gov Specifically for the imidazo[1,2-a]pyridine scaffold, the 6-bromo substituted intermediate is a key component in the synthesis of novel dual inhibitors of TrkA and FLT3, which also exhibit activity against Aurora B kinase. arizona.edu Research has shown that certain derivatives of 6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine, a structurally similar compound, exhibit Aurora kinase inhibition with an IC₅₀ value of 0.19 mM.
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. nih.govecancer.org The imidazo[1,2-a]pyridine core has served as a foundation for potent pan-PI3K inhibitors. nih.gov An initial screening hit, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel inhibitor of the p110α isoform of PI3K with an IC₅₀ of 0.67μM. nih.gov Subsequent optimization of this scaffold led to compounds with significantly increased potency; for instance, compound 2g showed an IC₅₀ of 0.0018μM. nih.gov Further modification resulted in a thiazole derivative with an IC₅₀ of 0.0028μM for p110α and high selectivity over other PI3K isoforms. nih.gov This derivative demonstrated suppression of tumor growth in a mouse xenograft model. nih.gov Structure-activity relationship (SAR) studies on 6-substituted imidazopyridines revealed that 6'-alkoxy 5'-aminopyrazines were the most potent in the A2780 ovarian cancer cell line. nih.gov
CDK2: The compound 8-Amino-6-bromo-imidazo[1,2-a]pyridine, an isomer of the primary subject, has been specifically evaluated as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. nih.gov This highlights the potential of the bromo-substituted imidazo[1,2-a]pyridine scaffold in targeting cell cycle kinases like CDK2.
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Analogues
| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative | Aurora Kinase | 0.19 mM | |
| 2-methylimidazo[1,2-a]pyridine derivative | PI3K p110α | 0.67 μM | nih.gov |
| Optimized 2-methylimidazo[1,2-a]pyridine (2g) | PI3K p110α | 0.0018 μM | nih.gov |
| Thiazole derivative of imidazo[1,2-a]pyridine | PI3K p110α | 0.0028 μM | nih.gov |
| 8-Amino-6-bromo-imidazo[1,2-a]pyridine | CDK2 | Activity Evaluated | nih.gov |
Rab Geranylgeranyl Transferase (RGGT) Inhibition
Rab geranylgeranyl transferase (RGGT), also known as GGTase-II, is a critical enzyme in the post-translational modification of Rab proteins, which are essential for vesicular transport. nih.gov Inhibition of this enzyme is a potential therapeutic strategy for various diseases. A series of twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and assessed as RGGT inhibitors. frontiersin.orgnih.gov Research demonstrated that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was crucial for the compound's activity against RGGT. frontiersin.orgnih.gov The most effective inhibitors were able to disrupt the prenylation of the Rab11A protein in the human cervical carcinoma HeLa cell line. frontiersin.orgnih.gov Notably, esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitor inactive, highlighting a key structural requirement for activity. nih.gov
Receptor Interactions
The imidazo[1,2-a]pyridine scaffold is present in launched drugs known as "Z-drugs," such as zolpidem and alpidem, which are known to interact with GABA-A receptors. researchgate.net This establishes the scaffold's capacity for significant receptor interactions. In silico screening studies have been performed to predict the selectivity and binding affinity of imidazo[1,2-a]pyridin-3-yl derivatives against various biological targets, including the human GABAa receptor and the CXCR4 receptor. acs.org Furthermore, focused drug discovery efforts have led to the development of a novel class of imidazo[1,2-a]pyridines that demonstrate potent activity as antagonists of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. nih.gov An initial lead compound in this series showed potent PDGFRβ antagonism but had limited selectivity over related kinases. nih.gov
Other Pharmacological Activities (e.g., Antioxidant, Anti-inflammatory, Antiviral)
Antioxidant Activity: Derivatives of imidazo[1,2-a]pyridine have been shown to possess antioxidant properties. chemmethod.com In one study, the antioxidant potential of ten novel imidazo[1,2-a]pyridine hybrids was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. chemmethod.com The results indicated a dose-dependent increase in antioxidant activity among the synthesized compounds. chemmethod.com One particular hybrid, HB7, demonstrated significant radical scavenging, with inhibition values reaching 83% at a concentration of 100 μg/mL. chemmethod.com
Anti-inflammatory Activity: The imidazo[1,2-a]pyridine core is found in compounds with notable anti-inflammatory effects. nih.gov A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was synthesized and assessed for its anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov The study suggested that the compound exerts its effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is a key cascade in inflammation. nih.gov The activation of STAT3 and NF-κB can create a positive feedback loop via IL-6, and compounds targeting this pathway are of significant interest. nih.gov
Antiviral Activity: The 6-bromo-imidazo[1,2-a]pyridine framework has been incorporated into molecules with significant antiviral properties. A series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their activity against the hepatitis B virus (HBV). nih.gov Several of these compounds were highly effective at inhibiting the replication of HBV DNA, with IC₅₀ values in the low micromolar range (1.3 to 9.1 µM). nih.gov Additionally, the influence of substitution at the 6- or 8-position of the imidazo[1,2-a]pyridine ring on antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) has been investigated. nih.gov The 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives were among the most potent against these viruses. nih.gov
Table 2: Antiviral Activity of 6-Bromo-Imidazo[1,2-a]pyridine Analogues
| Compound Class | Virus Target | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Ethyl 6-bromo-8-hydroxy-imidazo[1,2-a]pyridine-3-carboxylates | Hepatitis B Virus (HBV) | 1.3 - 9.1 µM | nih.gov |
| 6-halogeno-3-phenethylthiomethyl-imidazo[1,2-a]pyridines | Human Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV) | Potent Activity | nih.gov |
Drug Design and Optimization Strategies
Hit-to-Lead Optimization
Hit-to-lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" candidate. The imidazo[1,2-a]pyridine scaffold has been the subject of such optimization efforts. For example, after identifying a potent imidazo[1,2-a]pyridine-based PDGFRβ antagonist, medicinal chemistry efforts focused on creating constrained analogues to improve kinase selectivity. nih.gov The initial compound had high conformational flexibility, which was hypothesized to be the cause of poor selectivity. nih.gov By introducing fluorine to the piperidine ring of the molecule, researchers were able to reduce the basicity of a proximal amine and enhance metabolic stability, key goals of the optimization process. nih.gov This strategy of structure-based drug design is crucial for developing novel and effective therapeutic agents. nih.gov
Virtual Screening and Cheminformatics Protocols in Drug Discovery
Virtual screening and cheminformatics are powerful computational tools that accelerate the drug discovery process by identifying promising hit compounds from large chemical libraries. An innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.orgdndi.org This in silico approach involved probing five proprietary pharmaceutical company libraries, which rapidly expanded the chemical diversity of the hit series. researchgate.netnih.gov This process not only improved the antiparasitic activity and selectivity index but also helped to validate the core chemical structure. nih.gov The structure-activity relationship data generated from this virtual screening allowed for a thorough investigation of the pharmacophore, paving the way for further hit-to-lead optimization. rsc.orgdndi.org Molecular docking studies have also been used to screen imidazo[1,2-a]pyridin-3-yl derivatives against various biological targets to predict their binding affinity and selectivity. acs.org
Prodrug Strategies and Bioavailability Enhancement of this compound and its Analogues
A common approach to enhance the bioavailability of compounds with a primary or secondary amine is through the formation of amide or carbamate prodrugs. For 3-amino-imidazo[1,2-a]pyridine derivatives, the amino group can be acylated to form an amide linkage, creating an N-acyl derivative. This modification increases the lipophilicity of the molecule, which can facilitate its passive diffusion across the gastrointestinal membrane. Once absorbed, these amide prodrugs are designed to be cleaved by endogenous enzymes, such as amidases or esterases, to release the active parent amine. Research on imidazo[1,2-a]pyridine-3-carboxamides has demonstrated that this derivatization can lead to significantly enhanced pharmacokinetic properties nih.gov.
Another strategy involves the use of N-Mannich bases as prodrugs. These are formed by the condensation of an amine with an aldehyde (commonly formaldehyde) and an NH-acidic compound. N-Mannich bases can increase the lipophilicity of the parent amine and temporarily mask the basicity of the amino group, which may improve oral absorption. These prodrugs are designed to be chemically labile and revert to the parent amine under physiological conditions nih.gov.
Furthermore, the conjugation of amino acids to the parent drug molecule is a well-established prodrug strategy to improve absorption by targeting amino acid transporters in the intestine. For a primary amine like this compound, an amino acid could be linked via an amide bond. This approach can enhance aqueous solubility and potentially facilitate active transport across the intestinal epithelium.
Beyond traditional prodrug approaches, structural modifications aimed at mitigating specific bioavailability barriers have proven effective for the imidazo[1,2-a]pyridine scaffold. A notable challenge for some compounds in this class is their susceptibility to efflux by P-glycoprotein, a transporter protein that actively pumps substrates out of cells and back into the intestinal lumen, thereby reducing their net absorption. In a study focused on a series of imidazo[1,2-a]pyridine-based inhibitors of the platelet-derived growth factor receptor (PDGFR), a lead compound exhibited poor oral exposure, which was attributed to P-gp mediated efflux nih.gov. To address this, medicinal chemists introduced a fluorine-substituted piperidine moiety into the molecule. This structural change successfully reduced P-gp efflux and resulted in a significant improvement in oral bioavailability nih.gov.
The following table summarizes the pharmacokinetic parameters of two imidazo[1,2-a]pyridine-3-carboxamide analogues, highlighting the impact of structural modifications on their in vivo properties nih.gov.
| Compound | R Group | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) |
| 13 | 4-fluorophenyl | 1.2 ± 0.3 | 4 | 10.5 ± 2.1 | 45 |
| 18 | 4-(trifluoromethoxy)phenyl | 0.8 ± 0.2 | 2 | 4.7 ± 1.2 | 38 |
These findings underscore the potential of derivatizing the 3-amino group into a carboxamide to achieve favorable pharmacokinetic profiles. The specific nature of the substituent on the carboxamide can further modulate the ADME properties of the resulting compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These calculations provide data on the electronic distribution, molecular orbital energies, and other key chemical descriptors.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311G++(d,p), are employed to determine optimized molecular geometry and electronic properties. scirp.orgnih.govacs.org In the case of 6-Bromoimidazo[1,2-a]pyridin-3-amine, the calculations would reveal the distribution of electron density across the fused ring system. The bromine atom at the 6-position and the amine group at the 3-position significantly influence this distribution due to their differing electronic effects. The bromine atom acts as a deactivating group through its inductive effect, while the amine group is an activating group, donating electron density to the ring.
DFT calculations can also determine key quantum chemical descriptors that shed light on the molecule's reactivity and stability. scirp.org
| Quantum Chemical Descriptor | Significance for this compound |
| Total Energy | Indicates the overall stability of the molecule's conformation. |
| Dipole Moment (µ) | Provides insight into the overall polarity of the molecule, which is influenced by the bromo and amine substituents. |
| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution; a higher value suggests greater stability. |
| Chemical Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | Measures the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | Quantifies the molecule's ability to act as an electrophile. |
This table is illustrative and based on general DFT study outcomes for similar compounds.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgiucr.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,2-a]pyridine ring and the amine group, while the LUMO would be distributed across the heterocyclic system. iucr.org Analysis of the orbital compositions reveals the specific atoms contributing to these frontier orbitals.
Vertical transition analysis, typically performed using Time-Dependent DFT (TD-DFT), helps in understanding the electronic absorption spectra of the molecule. tandfonline.com This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π*.
| Parameter | Predicted Characteristic for this compound |
| HOMO Energy | Relatively high, indicating a good electron-donating capability, enhanced by the amine group. |
| LUMO Energy | Influenced by the electron-withdrawing nature of the bromine and the overall aromatic system. |
| HOMO-LUMO Gap (ΔE) | A moderate gap is expected, balancing stability with reactivity. Studies on similar structures show gaps in the range of 2.5 to 4.3 eV. scirp.orgiucr.org |
| Vertical Transitions | Expected to show π→π* transitions characteristic of aromatic systems, with energies corresponding to absorption in the UV-visible region. |
This table presents expected values based on computational studies of analogous imidazo[1,2-a]pyridine derivatives.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. acs.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the interactions.
The imidazo[1,2-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing activity against targets like protein kinases and ATP synthase. scielo.brbenthamdirect.com Docking studies on similar compounds have identified key interactions, such as hydrogen bonds formed by the pyridine (B92270) nitrogen or other substituents, and π-cation or π-π stacking interactions with aromatic residues in the active site. scielo.brbenthamopenarchives.com The amine group of this compound is a potential hydrogen bond donor, while the fused aromatic rings can participate in hydrophobic and π-stacking interactions.
Prediction of Biological Activity and Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for activities like antimycobacterial or anticancer effects. scielo.brbenthamopenarchives.comresearchgate.net
These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic) to predict the activity of new compounds. A QSAR model for a series including this compound could reveal the importance of the bromo and amine substituents at their respective positions. For instance, a model might show that a bulky, electronegative group at position 6 and a hydrogen-bond donor at position 3 are favorable for a specific biological activity. Such models are valuable for rationally designing more potent analogues. benthamopenarchives.comnih.gov
Spectroscopic Property Prediction and Correlation
Computational methods, particularly DFT, can be used to predict various spectroscopic properties, which can then be correlated with experimental data for structural confirmation. nih.gov For this compound, this includes:
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra can help in assigning the vibrational modes of the molecule. For instance, the characteristic stretching frequencies for the N-H bonds of the amine group and the C-Br bond can be predicted. tandfonline.com
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for structure elucidation. The electronic environment around each proton and carbon atom, as influenced by the bromo and amine groups, would be reflected in the predicted shifts. nih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework.
For the imidazo[1,2-a]pyridine (B132010) core, ¹H NMR spectra typically show characteristic signals for the protons on the fused ring system. While specific experimental data for 6-bromoimidazo[1,2-a]pyridin-3-amine is not extensively detailed in the provided search results, analysis of related structures allows for the prediction of chemical shift regions. mdpi.comresearchgate.net For instance, protons on the pyridine (B92270) ring are influenced by the bromine atom at the 6-position and the fused imidazole (B134444) ring, while protons on the imidazole moiety have distinct chemical shifts. The amino group at the 3-position would appear as a broad singlet, and its exchange with D₂O can confirm its presence.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbon atoms' chemical shifts are sensitive to their electronic environment. The bromine atom at C6 is expected to cause a downfield shift for the carbon it is attached to, while the carbons in the imidazole ring will have their own characteristic resonances. mdpi.com In studies of related N-substituted imidazo[1,2-a]pyridin-3-amines, the carbon signals for the core structure are well-defined, providing a basis for comparison. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyridine Core
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.5 - 8.0 | 125 - 135 |
| H-5 | 7.6 - 8.2 | 120 - 130 |
| H-7 | 6.8 - 7.5 | 110 - 120 |
| H-8 | 7.0 - 7.6 | 115 - 125 |
| C-2 | - | 125 - 135 |
| C-3 | - | 130 - 145 |
| C-5 | - | 120 - 130 |
| C-6 | - | 110 - 120 (unsubstituted), shifted by Br |
| C-7 | - | 110 - 120 |
| C-8 | - | 115 - 125 |
| C-8a | - | 140 - 150 |
Note: These are general ranges and can be influenced by substituents and solvent.
Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.
For this compound (molecular formula C₇H₆BrN₃), the expected monoisotopic mass is approximately 210.9745 Da. uni.luchemspider.com HRMS analysis, often using Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at an m/z corresponding to this mass. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by 2 Da for the molecular ion.
Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can further aid in its identification. uni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. bldpharm.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 211.98178 | 133.5 |
| [M+Na]⁺ | 233.96372 | 148.2 |
| [M-H]⁻ | 209.96722 | 138.8 |
| [M+K]⁺ | 249.93766 | 136.6 |
Source: PubChemLite uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected absorptions include N-H stretching vibrations for the primary amine group (NH₂) in the region of 3300-3500 cm⁻¹, and C-N stretching vibrations. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the fused aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹). While specific spectra for the title compound are not provided in the search results, IR data is available for the parent scaffold, 6-bromoimidazo[1,2-a]pyridine (B40293). chemicalbook.com
High-Performance Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound and for its quantification. bldpharm.com These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.
In the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a buffer). The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often provide HPLC or UPLC data to certify the purity of their compounds. bldpharm.comtcichemicals.com The development of such methods is crucial for quality control in both research and production settings. thermofisher.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously establish the connectivity and stereochemistry of a compound.
While the crystal structure for this compound is not available in the provided search results, a detailed X-ray crystallographic study has been performed on its isomer, 6-bromoimidazo[1,2-a]pyridin-8-amine. nih.gov This study revealed that the imidazo[1,2-a]pyridine ring system is approximately planar. nih.gov It is expected that this compound would also possess a largely planar fused ring structure. A successful crystallographic analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the 3-amino group.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems.
The imidazo[1,2-a]pyridine scaffold is an aromatic, conjugated system that is expected to absorb UV radiation. The UV-Vis spectrum of this compound would show one or more absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions. The position and intensity of these absorptions are influenced by the substituents on the ring system. While a specific spectrum for the title compound is not detailed, data for the parent compound, 6-bromoimidazo[1,2-a]pyridine, is referenced in chemical databases, indicating that this technique is used in its characterization. chemicalbook.com
Emerging Research Directions and Future Perspectives
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary focus of current research is the synthesis of novel analogues of the imidazo[1,2-a]pyridine (B132010) scaffold to achieve greater potency and selectivity against specific biological targets. By systematically modifying the core structure, scientists can fine-tune the pharmacological properties of these compounds.
A significant area of development is in creating agents against Mycobacterium tuberculosis (Mtb). Researchers have designed and synthesized series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides and 3-amino-imidazo[1,2-a]-pyridines. rsc.org Structure-activity relationship (SAR) studies on these analogues revealed that the inclusion of bulky and more lipophilic biaryl ethers resulted in compounds with potent, nanomolar-range activity against Mtb. rsc.org
Similarly, the imidazo[1,2-a]pyridine backbone has been used as a scaffold to develop covalent inhibitors targeting KRAS G12C, a mutation found in intractable cancers. rsc.org This strategy involves creating derivatives that can form a permanent bond with the target protein, offering a potential advantage in treatment. rsc.org Another approach has been the design of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown potent submicromolar inhibitory activity against various tumor cell lines by targeting the PI3Kα enzyme. mdpi.com
| Analogue Series | Target/Disease | Key Structural Modification | Resulting Potency |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Tuberculosis (Mtb) | Addition of bulky, lipophilic biaryl ethers | Impressive MIC90 of ≤0.006 μM |
| Imidazo[1,2-a]pyridine Derivatives | Cancer (KRAS G12C) | Designed as covalent inhibitors | Identified potent lead compound (I-11) |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Cancer (PI3Kα) | Introduction of quinazoline (B50416) at C-6 position | IC50 values from 0.09 μM to 0.43 μM |
Investigation of New Biological Targets and Disease Applications
The versatility of the imidazo[1,2-a]pyridine scaffold allows it to interact with a wide array of biological targets, opening up new avenues for treating various diseases. researchgate.net
In oncology, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, has become a key target. nih.gov Derivatives of imidazo[1,2-a]pyridine have been developed as potent dual inhibitors of PI3K and mTOR. nih.govnih.gov Other research has identified c-Met, a receptor tyrosine kinase, as another important cancer target, with novel imidazo[1,2-a]pyridine derivatives being developed as potent inhibitors. nih.gov
For infectious diseases, beyond traditional antibacterial applications, research has identified new targets. In the fight against tuberculosis, imidazo[1,2-a]pyridine amides are being developed as inhibitors of QcrB, a crucial component of the electron transport chain in Mtb. rsc.org Additionally, 3-amino-imidazo[1,2-a]-pyridines have been identified as inhibitors of Mtb glutamine synthetase (MtGS), another promising target for anti-TB drug development. rsc.org Furthermore, this scaffold has shown potential in treating neglected tropical diseases like visceral leishmaniasis. acs.org In the realm of neurodegenerative diseases, new derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease treatment. benthamdirect.com
| Biological Target | Associated Disease | Relevant Imidazo[1,2-a]pyridine Series |
|---|---|---|
| PI3K/mTOR Pathway | Cancer | Dual PI3K/mTOR inhibitors nih.govnih.gov |
| c-Met Kinase | Cancer | Selective c-Met inhibitors nih.gov |
| QcrB Complex | Tuberculosis | Imidazo[1,2-a]pyridine amides rsc.org |
| Mtb Glutamine Synthetase (MtGS) | Tuberculosis | 3-Amino-imidazo[1,2-a]-pyridines rsc.org |
| AChE/BChE/LOX | Alzheimer's Disease | N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides benthamdirect.com |
| Protozoan Parasites | Visceral Leishmaniasis | Screening hit series acs.org |
Integration of Advanced Computational and Experimental Methodologies
The development of novel imidazo[1,2-a]pyridine derivatives is increasingly driven by a synergy between advanced computational and experimental techniques. This integrated approach accelerates the discovery process, from hit identification to lead optimization.
A prime example is the use of collaborative virtual screening to identify new chemical matter for anti-leishmanial drug discovery projects. acs.org This computational method allows researchers to screen vast libraries of virtual compounds against a biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. acs.org
Molecular docking is another powerful computational tool used to predict the binding modes and affinities of these compounds with their protein targets. acs.orgnih.gov For instance, docking studies were used to confirm that a highly active 3-amino-imidazo[1,2-a]-pyridine derivative fits effectively into the ATP-binding site of the Mtb glutamine synthetase complex. rsc.org Similarly, Density Functional Theory (DFT) methods are employed to appraise the structural and spectral properties of newly synthesized compounds and to understand their chemical reactivity. acs.orgnih.gov These computational predictions are then validated through experimental synthesis and biological evaluation, creating an efficient cycle of design, testing, and refinement. nih.gov
Carbon-11 (B1219553) Labeled Probes for PET Imaging in Cancer Research
A groundbreaking application of imidazo[1,2-a]pyridine derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses molecules labeled with short-lived positron-emitting radionuclides, such as carbon-11, to visualize and measure biological processes in vivo. nih.govresearchgate.net
Researchers have successfully synthesized a carbon-11 labeled version of a potent imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor. nih.govnih.gov This novel PET probe allows for the non-invasive imaging and quantification of the PI3K/mTOR signaling pathway in tumors, which is crucial for cancer diagnosis and monitoring treatment response. nih.gov The synthesis involves labeling the N-demethylated precursor with [11C]methyl triflate ([11C]CH3OTf). nih.gov The resulting radiotracer has shown high radiochemical purity and molar activity, making it a promising candidate for clinical translation in oncology. nih.gov
| PET Probe | Target Pathway | Application | Key Features |
|---|---|---|---|
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K/mTOR | Cancer Imaging | Carbon-11 labeled; High radiochemical purity (>99%); Molar activity: 296-555 GBq/µmol nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromoimidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are described:
- Route 1 : Condensation of α-bromoacetophenone derivatives with substituted anilines (e.g., p-toluidine) in the presence of NaHCO₃ in anhydrous methanol, followed by cyclization with 2-aminopyridines under heating (80°C) in isopropyl alcohol .
- Route 2 : Cross-Ullmann coupling between heteroaryl triflates (e.g., 6-methylpyridin-3-yl trifluoromethanesulfonate) and 6-bromoimidazo[1,2-a]pyridine using a multimetallic catalytic system, requiring 24 hours at 60°C .
- Key Factors : Solvent choice (e.g., methanol vs. isopropyl alcohol), temperature, and catalyst type (e.g., ZnI₂ or Pd-based systems) significantly affect yield (60–78%) .
Q. How can researchers reliably characterize the structure of this compound derivatives?
- Methodological Answer : A combination of spectroscopic techniques is critical:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., HMBC correlations to identify bromine’s deshielding effects on adjacent protons) .
- HRMS : Confirm molecular weight and isotopic patterns (e.g., bromine’s distinct ¹:¹ isotopic ratio) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in studies of imidazo[1,2-a]pyridine-enzyme complexes .
Q. What are the typical applications of this compound in medicinal chemistry?
- Methodological Answer : The scaffold serves as a core structure for:
- COX-1/2 inhibitors : Substituents at C-2 (e.g., 4-(methylsulfonyl)phenyl) enhance COX-2 selectivity via steric hindrance with COX-1 .
- Anticancer agents : Derivatives like 8-methyl-N-(p-tolyl) variants modulate STAT3/NF-κB pathways in cancer cell lines .
- Antibacterial agents : Modifications at the C-2 aryl group (e.g., biphenyl or pyrenyl) improve activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can substituent optimization at C-2 or C-8 improve selectivity for COX-2 over COX-1?
- Methodological Answer :
- C-2 Modification : Introduce bulky, electron-withdrawing groups (e.g., SO₂Me) to the para position of the C-2 phenyl ring. This reduces COX-1 binding due to steric clashes in its narrower active site .
- C-8 Modification : Methyl or chloro groups at C-8 enhance COX-2 selectivity by ~10-fold, as shown in vitro using human recombinant COX-1/2 assays .
- Validation : Pair molecular docking (e.g., PDB 6S2K for menin interactions) with mutational studies to map steric/electronic effects .
Q. How to resolve contradictions in reported biological activity data for structurally similar derivatives?
- Methodological Answer :
- Systematic SAR Analysis : Compare analogues with incremental substituent changes (e.g., 8a–8c in ). For example, anthracenyl vs. pyrenyl groups may alter π-stacking interactions with target enzymes.
- Data Normalization : Use standardized assays (e.g., consistent cell lines, IC₅₀ protocols) to minimize variability.
- Computational Modeling : Apply DFT methods to predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reactivity) .
Q. What computational strategies predict interactions between this compound derivatives and target enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to COX-2 (PDB 5KIR) or menin (PDB 6S2K). Focus on key residues (e.g., Val523 in COX-2 for SO₂Me interactions) .
- MD Simulations : Run 100-ns simulations to assess stability of hydrogen bonds (e.g., between the amine group and His90 in ENR) .
- QM/MM Calculations : Evaluate electronic effects of bromine on binding affinity using Gaussian09 .
Q. How can this compound be applied in DNA-encoded library (DEL) synthesis?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Introduce diversity at C-2 via Pd-catalyzed cross-coupling with aryl boronic acids .
- GBB Reaction : Perform a one-pot Groebke-Blackburn-Bienaymé reaction with aldehydes and isonitriles to generate 5-arylimidazo[1,2-a]pyridin-3-amine derivatives under mild conditions (rt, 12 h) .
- Post-Reaction Handling : Ensure compatibility with enzymatic ligation (e.g., T4 DNA ligase) by optimizing buffer conditions (pH 7.4, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
